2'-(Benzyloxy)[1,1'-biphenyl]-4-ol
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Overview
Description
2’-(Benzyloxy)[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a benzyloxy group attached to the 2’ position and a hydroxyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl is coupled with a benzyloxy-substituted aryl halide in the presence of a palladium catalyst . The reaction typically requires mild conditions and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 2’-(Benzyloxy)[1,1’-biphenyl]-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2’-(Benzyloxy)[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
2’-(Benzyloxy)[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2’-(Benzyloxy)[1,1’-biphenyl]-3-ol
- 2’-(Benzyloxy)[1,1’-biphenyl]-2-ol
- 2’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
2’-(Benzyloxy)[1,1’-biphenyl]-4-ol is unique due to the specific positioning of the benzyloxy and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(2-phenylmethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-17-12-10-16(11-13-17)18-8-4-5-9-19(18)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKFQOXIXAWECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602451 |
Source
|
Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889951-01-3 |
Source
|
Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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